Product packaging for Methyl 2,3-anhydropentofuranoside(Cat. No.:CAS No. 4891-18-3)

Methyl 2,3-anhydropentofuranoside

Cat. No.: B1633999
CAS No.: 4891-18-3
M. Wt: 146.14 g/mol
InChI Key: JUSRGBNWFOHRCD-UHFFFAOYSA-N
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Description

Significance of Anhydrosugars as Synthetic Intermediates

Anhydrosugars are valuable precursors in the synthesis of a wide range of organic compounds, including modified sugars, oligosaccharides, and non-carbohydrate natural products. researchgate.netrsc.org The anhydro bridge, which can be an epoxide (oxirane), oxetane, furan, or pyran ring, locks the conformation of the sugar ring. researchgate.net This conformational rigidity is a key feature that chemists exploit to achieve high levels of stereocontrol in subsequent chemical transformations. The strained nature of smaller anhydro rings, particularly epoxides, renders them susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of new functional groups. researchgate.netyoutube.com

The application of anhydrosugars is not limited to the synthesis of natural products. They are also employed in the preparation of selectively functionalized sugars that can act as glycosyl donors or acceptors in the assembly of complex oligosaccharides. researchgate.net Furthermore, the development of methods for the synthesis of anhydrosugars, such as the intramolecular Mitsunobu reaction, has expanded their accessibility and utility in the laboratory. bohrium.com

Overview of Furanoside Ring Systems in Stereoselective Synthesis

The five-membered furanoside ring is a common structural motif in a multitude of biologically active natural products. nih.gov The stereoselective synthesis of furanoside derivatives is a significant challenge in organic chemistry due to the flexibility of the tetrahydrofuran (B95107) ring. However, the formation of an anhydro bridge, as seen in anhydropentofuranosides, introduces conformational constraints that facilitate stereocontrolled reactions.

The stereochemical outcome of reactions involving furanoside ring systems is often governed by factors such as the nature of the substituents on the ring and the reaction conditions. researchgate.netacs.org For instance, in glycosylation reactions, the stereoselectivity can be influenced by the choice of catalyst and the protecting groups on the sugar. nih.govacs.orgnih.gov The development of catalytic systems, such as those based on rhenium(V), has provided novel approaches for the stereoselective functionalization of the anomeric carbon of furanosides. nih.govacs.org These methods allow for the introduction of a variety of nucleophiles with high stereocontrol, leading to the formation of 1,2-cis or 1,2-trans glycosidic linkages. acs.orgnih.gov

Methyl 2,3-Anhydropentofuranoside: A Pivotal Synthon in Carbohydrate Transformations

This compound is a prime example of a versatile synthetic intermediate in carbohydrate chemistry. The presence of the 2,3-epoxide ring makes it a highly reactive electrophile, susceptible to ring-opening by a wide range of nucleophiles. researchgate.netacs.orgacs.org This reactivity allows for the introduction of various functional groups at the C-2 and C-3 positions with a high degree of regio- and stereoselectivity.

The stereochemistry of the epoxide ring-opening is typically governed by the Fürst-Plattner rule (diaxial opening), leading to the formation of products with a trans-relationship between the newly introduced nucleophile and the adjacent substituent. The regioselectivity of the attack (at C-2 or C-3) can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a participating group at C-5. researchgate.netnih.gov This controlled reactivity makes this compound an invaluable tool for the synthesis of a variety of pentose (B10789219) derivatives, including those found in arabinofuranosides and other biologically important oligosaccharides. acs.org

Interactive Data Table: Properties of this compound Isomers

IsomerStarting MaterialSynthetic MethodReference
Methyl 2,3-anhydro-α-D-lyxofuranosideD-xyloseIntramolecular Mitsunobu reaction bohrium.com
Methyl 2,3-anhydro-β-D-ribofuranosideD-xyloseIntramolecular Mitsunobu reaction bohrium.com
Methyl 2,3-anhydro-α-L-lyxofuranosideL-arabinoseIntramolecular Mitsunobu reaction bohrium.com

Key Research Findings on Anhydrosugar Reactions

Reaction TypeKey FeaturesSignificance
Epoxide Ring-OpeningHighly regioselective and stereoselective nucleophilic attack. acs.orgacs.orgAllows for the controlled introduction of diverse functional groups.
Glycosylation ReactionsCan serve as glycosyl donors after suitable modification. acs.orgchimia.chEnables the synthesis of complex oligosaccharides with defined linkages.
Rearrangement ReactionsCan undergo intramolecular rearrangements to form other sugar derivatives.Provides access to a wider range of carbohydrate structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B1633999 Methyl 2,3-anhydropentofuranoside CAS No. 4891-18-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4891-18-3

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(4-methoxy-3,6-dioxabicyclo[3.1.0]hexan-2-yl)methanol

InChI

InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(2-7)9-6/h3-7H,2H2,1H3

InChI Key

JUSRGBNWFOHRCD-UHFFFAOYSA-N

SMILES

COC1C2C(O2)C(O1)CO

Canonical SMILES

COC1C2C(O2)C(O1)CO

Other CAS No.

43168-73-6
26532-10-5
4860-82-6
4891-18-3

Origin of Product

United States

Reactivity and Mechanistic Investigations of Methyl 2,3 Anhydropentofuranoside

Epoxide Ring-Opening Reactions

The high degree of ring strain in the epoxide moiety of methyl 2,3-anhydropentofuranoside, estimated to be around 13 kcal/mol, is the primary driving force for its reactions with nucleophiles. masterorganicchemistry.commasterorganicchemistry.com These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, particularly under neutral or basic conditions, leading to the formation of functionalized pentofuranosides with defined stereochemistry.

Nucleophilic Scission of the Epoxide Ring

The fundamental reaction of this compound involves the nucleophilic scission of the C2-O or C3-O bond of the epoxide ring. This process is initiated by the attack of a nucleophile, resulting in the opening of the strained three-membered ring to yield a trans-diaxial-like substituted product. The reaction is highly versatile, accommodating a wide range of nucleophiles. masterorganicchemistry.commasterorganicchemistry.com Even though the alkoxide generated upon ring-opening is not an ideal leaving group, the significant relief of ring strain makes the reaction thermodynamically favorable. beilstein-journals.org

The general mechanism involves the backside attack of the nucleophile on one of the epoxide carbons, leading to the inversion of configuration at the center of attack. This is a hallmark of the SN2 mechanism. Following the ring-opening, a proton source is typically required to neutralize the resulting alkoxide and afford the final alcohol product. masterorganicchemistry.com

Regioselectivity and Stereospecificity in Nucleophilic Additions

The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound is a critical aspect of its reactivity. Under neutral or basic conditions, where a strong nucleophile is employed, the reaction generally follows the Fürst-Plattner rule (diaxial opening). The nucleophile preferentially attacks the carbon atom that is sterically less hindered. beilstein-journals.org For methyl 2,3-anhydropentofuranosides, this often corresponds to the C3 position, which is typically less sterically encumbered than the C2 position, located adjacent to the anomeric center.

The stereospecificity of the reaction is also a key feature. The SN2-type attack dictates that the nucleophile approaches from the face opposite to the C-O bond being broken. This results in an inversion of the stereochemistry at the carbon atom undergoing attack. Consequently, the nucleophile and the newly formed hydroxyl group will have a trans relationship in the product. youtube.com This high degree of stereocontrol is invaluable in the synthesis of complex carbohydrate structures.

In certain cases, the presence of neighboring groups and the nature of the nucleophile and solvent can influence the regioselectivity. For instance, in related 2,3-anhydro-β-D-lyxofuranosides, the addition of (-)-sparteine (B7772259) has been shown to dramatically enhance the regioselectivity of epoxide ring-opening with non-carbon nucleophiles in favor of the arabino product. nih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Azides)

The azide (B81097) ion (N₃⁻) is an excellent nucleophile for the ring-opening of epoxides, providing a convenient route to azido (B1232118) sugars, which are versatile precursors for the synthesis of amino sugars. masterorganicchemistry.com The reaction of methyl 2,3-anhydropentofuranosides with sodium azide typically proceeds with high regioselectivity, with the azide ion attacking the C3 position to give the corresponding 3-azido-3-deoxy sugar.

The reaction is stereospecific, leading to the formation of a product with a trans-diaxial arrangement of the azide and hydroxyl groups. For example, the reaction of methyl 2,3-anhydro-4-azido-4-deoxy-α-L-lyxopyranoside with azide anion has been studied, demonstrating the general principles of epoxide ring opening in azido-substituted anhydrosugars. nih.govnih.gov

ReactantNucleophileProductObservations
Methyl 2,3-anhydro-α-L-lyxopyranoside derivativeNaN₃3-Azido-3-deoxy-L-arabinopyranoside derivativeAttack at C3 with inversion of configuration.
Methyl 2,3-anhydro-β-D-ribopyranoside derivativeNaN₃3-Azido-3-deoxy-D-xylopyranoside derivativeAttack at C3 with inversion of configuration.

This table presents generalized outcomes based on studies of related anhydropentopyranosides, as specific data for the furanoside was not available in the searched literature.

Reactions with Carbon-Based Nucleophiles (e.g., Lithiated Dithianes)

Carbon-based nucleophiles, such as organolithium reagents and lithiated dithianes, are crucial for the formation of C-C bonds in carbohydrate chemistry. The reaction of this compound with these strong nucleophiles also follows the general principles of SN2-mediated epoxide ring-opening.

2-Lithio-1,3-dithiane, a masked acyl anion equivalent, can be used to introduce a formyl group or other functionalities after deprotection. The nucleophilic attack is expected to occur preferentially at the less substituted C3 position of the epoxide ring, leading to the formation of a C-glycoside precursor with a new carbon-carbon bond at this position. organic-chemistry.org

ReactantNucleophileExpected Product
This compound2-Lithio-1,3-dithianeMethyl 3-C-(1,3-dithian-2-yl)-3-deoxy-pentofuranoside

This table describes the expected product based on the known reactivity of lithiated dithianes with epoxides, as specific experimental data for the title compound was not found.

Reactions with Sulfur and Selenium Nucleophiles

Sulfur and selenium nucleophiles, such as thiols and selenols, are effective reagents for the ring-opening of epoxides, leading to the formation of thio- and selenosugars. researchgate.netnih.gov These compounds are of interest in medicinal chemistry and as synthetic intermediates.

The reaction of this compound with a thiol, like thiophenol, in the presence of a base would proceed via nucleophilic attack of the thiolate anion at the C3 position. This would result in the formation of a 3-thio-pentofuranoside derivative with a trans relationship between the newly introduced thioether and the hydroxyl group at C2. researchgate.net Similarly, reactions with selenium nucleophiles are expected to yield the corresponding 3-seleno-pentofuranosides. unipd.it

ReactantNucleophileExpected Product
This compoundThiophenol/BaseMethyl 3-deoxy-3-phenylthio-pentofuranoside
This compoundPhenylselenide/BaseMethyl 3-deoxy-3-phenylseleno-pentofuranoside

This table outlines the expected products from reactions with sulfur and selenium nucleophiles based on general reactivity patterns, as specific literature data for the title compound was not available.

Glycosylation Reactions Employing 2,3-Anhydrosugars as Glycosylating Agents

Beyond their role as precursors for functionalized monosaccharides, 2,3-anhydrosugars have emerged as a novel class of glycosylating agents for the synthesis of oligosaccharides. nih.govnih.govnih.gov This approach offers a high degree of stereocontrol in the formation of the glycosidic linkage.

In this methodology, a 2,3-anhydrofuranose derivative, often a thioglycoside or a glycosyl sulfoxide (B87167), acts as the glycosyl donor. nih.govacs.org The reaction is typically a two-step process performed in a single pot. First, the anomeric leaving group is activated, for instance, by reacting a glycosyl sulfoxide with triflic anhydride (B1165640) to form a highly reactive glycosyl triflate intermediate. nih.govacs.org

The subsequent addition of a glycosyl acceptor (an alcohol) leads to a highly stereocontrolled SN2-like displacement of the triflate. A key finding in these reactions is that the newly formed glycosidic bond is predominantly or exclusively cis to the epoxide moiety. nih.govnih.gov This stereochemical outcome is a significant advantage of using 2,3-anhydrosugars as glycosylating agents.

Following the glycosylation, the epoxide ring in the resulting disaccharide can be opened regioselectively to introduce further functionality, providing access to complex oligosaccharide structures. nih.govnih.gov This strategy has been successfully applied to the synthesis of oligosaccharides containing arabinofuranosyl linkages, which are key structural motifs in mycobacterial cell wall polysaccharides. nih.gov

Glycosyl DonorActivatorKey IntermediateStereochemical Outcome of Glycosylation
2,3-Anhydrofuranosyl sulfoxideTriflic anhydrideGlycosyl triflatePredominantly cis to the epoxide ring
2,3-Anhydrofuranosyl thioglycosidePromoter (e.g., NIS/TfOH)Oxocarbenium-like speciesPredominantly cis to the epoxide ring

This innovative use of 2,3-anhydrosugars as glycosylating agents provides a powerful tool for the stereoselective synthesis of complex carbohydrates.

Stereocontrolled Glycosidic Bond Formation

The epoxide ring in this compound serves as a "protecting group" for the C-2 and C-3 hydroxyls, allowing for highly stereocontrolled glycosidic bond formation. acs.org Glycosylation reactions using 2,3-anhydrofuranose donors, such as thioglycosides and glycosyl sulfoxides, with alcohols result in the predominant or exclusive formation of a glycosidic bond that is cis to the epoxide ring. acs.org Subsequent nucleophilic opening of the epoxide ring under basic conditions proceeds with high yield and regioselectivity, affording arabinofuranosides. acs.org

For instance, the reaction of methyl 2,3-anhydro-β-D-lyxofuranoside with sodium benzyl (B1604629) mercaptide results in the formation of two isomeric products arising from the nucleophilic attack of the benzyl mercaptide at either C-2 or C-3 of the epoxide ring. acs.orgacs.org This demonstrates the principle of stereocontrolled bond formation at one of the epoxide carbons, which can be considered a formal glycosylation at that position.

Synthesis of 2-Deoxypyranoside Derivatives

While direct conversion of this compound to 2-deoxypyranoside derivatives is not extensively documented in the reviewed literature, the synthesis of 2-deoxy-D-arabino-hexopyranose, a related structure, is well-established. nih.gov The synthesis of 2'-deoxy-2'-[18F]fluoro-9-β-D-arabinofuranosylguanine ([18F]F-AraG) has been achieved through direct fluorination of a suitably protected precursor, highlighting a method for introducing functionality at the 2'-position. nih.gov Although this example does not result in a pyranoside, it demonstrates the chemical manipulation possible at the C-2 position, which is a key step in the potential transformation to a 2-deoxypyranose.

Formation of Furanosidic Linkages

The reaction of methyl 2,3-anhydrofuranosides is a valuable method for the formation of furanosidic linkages. The opening of the epoxide ring by a nucleophile, such as an alcohol or a thiol, results in the formation of a new bond at either the C-2 or C-3 position, effectively creating a furanosidic linkage. The reaction of methyl 2,3-anhydro-β-D-lyxofuranoside with sodium benzyl mercaptide yields methyl 3-S-benzyl-3-thio-β-D-xylofuranoside and methyl 2-S-benzyl-2-thio-β-D-arabinofuranoside. acs.orgacs.org These products contain a newly formed thio-furanosidic linkage.

Table 1: Products from the reaction of Methyl 2,3-anhydro-β-D-lyxofuranoside with Sodium Benzyl Mercaptide. acs.orgacs.org

Product NamePosition of Benzylthio GroupResulting Sugar Configuration
Methyl 3-S-benzyl-3-thio-β-D-xylofuranosideC-3Xylo
Methyl 2-S-benzyl-2-thio-β-D-arabinofuranosideC-2Arabino

Intramolecular Transformations and Rearrangements

The inherent ring strain of the epoxide in this compound also facilitates intramolecular reactions, leading to the formation of novel heterocyclic structures.

Cyclization Reactions to Form Fused Ring Systems

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused ring systems. For instance, the intramolecular nucleophilic ring-opening of the epoxide in methyl 2,3-anhydro-α- and β-D-ribofuranosides by a newly introduced thiol group at C-5 leads to the formation of 3,5-anhydro-3-thiopentofuranosides, which contain a thietane (B1214591) ring fused to the furanose system. nih.gov This type of reaction demonstrates the potential for creating bicyclic structures from anhydrosugar precursors.

Conversions to Thietane and other Sulfur-Containing Heterocycles

Methyl 2,3-anhydropentofuranosides are valuable precursors for the synthesis of thietane-containing nucleosides and other sulfur heterocycles. nih.govresearchgate.net The synthesis of thietane-fused nucleosides has been achieved starting from methyl 2,3-anhydro-α- and β-D-ribofuranosides. nih.gov The synthetic route involves a Mitsunobu reaction with thiolacetic acid, followed by hydrolysis to generate a free thiol. This thiol then acts as an intramolecular nucleophile, attacking the epoxide ring to form the thietane ring. nih.gov

The reaction of methyl 2,3-anhydro-β-D-lyxofuranoside with sodium benzyl mercaptide, followed by further chemical transformations, can also be envisioned as a pathway to various sulfur-containing heterocycles, given the introduction of a sulfur-containing substituent. acs.orgacs.org

Elucidation of Reaction Mechanisms

The mechanism of the ring-opening of 2,3-anhydrofuranosides is crucial for predicting and controlling the stereochemical outcome of the reaction. The reaction of methyl 2,3-anhydro-β-D-lyxofuranoside with sodium benzyl mercaptide proceeds via a nucleophilic attack at either C-2 or C-3. acs.org The assignment of the structures of the resulting products, methyl 3-S-benzyl-3-thio-β-D-xylofuranoside and methyl 2-S-benzyl-2-thio-β-D-arabinofuranoside, was confirmed by NMR data. acs.org The coupling constants of the anomeric proton with the C-2 proton were key in determining the stereochemistry of the products. acs.org

The formation of an episulfonium ion intermediate has been proposed in the reaction of tosylated diols derived from the ring-opened products. acs.org This intermediate can then be attacked by a nucleophile, leading to the final products. The differing reactivity of the derivatives of the two initial products is attributed to the different conformations of the furanose ring. acs.org

Detailed Mechanistic Pathways for Epoxide Ring-Opening

The ring-opening of methyl 2,3-anhydropentofuranosides can proceed through mechanisms that have characteristics of both SN1 and SN2 reactions. The precise mechanistic pathway is a continuum and is heavily influenced by the reaction conditions, particularly the pH.

Under basic or neutral conditions , the reaction generally follows an SN2-type mechanism. A potent, negatively charged nucleophile will attack one of the electrophilic carbons of the epoxide (C2 or C3). This attack occurs from the backside, leading to an inversion of configuration at the site of attack. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) of the epoxide ring. In this scenario, the leaving group is an alkoxide anion, which is typically protonated in a subsequent workup step to yield the final alcohol product. For instance, the reaction of methyl 2,3-anhydro-α-D-ribofuranoside with sodium hydrogen selenide (B1212193) results in a mixture of methyl 2-seleno-2,5-anhydro-α-D-arabinofuranoside and methyl 3-seleno-3,5-anhydro-α-D-xylofuranoside. researchgate.net This indicates that both C2 and C3 are susceptible to nucleophilic attack. researchgate.net

The regioselectivity of the nucleophilic attack is a critical aspect of the reactivity of methyl 2,3-anhydropentofuranosides. The two carbon atoms of the epoxide ring, C2 and C3, are not electronically or sterically equivalent. The outcome of the reaction, i.e., whether the nucleophile attacks at C2 or C3, is governed by the "Fürst-Plattner rule" (or the rule of diaxial opening) in cyclic systems, as well as by electronic effects and the nature of the incoming nucleophile. For example, the ammonolysis of anomeric methyl 2,3-anhydro-D-ribofuranosides has been shown to yield exclusively the corresponding anomer of methyl 3-amino-3-deoxy-D-xylofuranoside, indicating a highly regioselective attack at the C3 position. researchgate.net

Stereochemical Outcomes and Factors Influencing Selectivity

The stereochemistry of the product is a direct consequence of the SN2-like backside attack of the nucleophile. This results in an inversion of the configuration at the carbon atom that is attacked. For example, in the case of methyl 2,3-anhydro-α-D-lyxofuranoside, a nucleophilic attack at C3 would lead to the formation of a product with the arabino configuration, while an attack at C2 would result in a product with the xylo configuration.

Several factors influence the stereochemical and regiochemical outcome of the ring-opening reaction:

Nature of the Nucleophile : Strong, "hard" nucleophiles, such as ammonia (B1221849) or small anions, tend to favor attack at the less sterically hindered carbon atom. In contrast, "soft" nucleophiles may show different selectivity based on orbital interactions. For example, the reaction of methyl 2,3-anhydro-β-D-lyxofuranoside with sodium benzyl mercaptide, a soft nucleophile, has been studied, highlighting the impact of the nucleophile's character.

Solvent Effects : The solvent can influence the nucleophilicity of the attacking species and can also stabilize the transition state. Protic solvents, for instance, can solvate the nucleophile and the leaving group, affecting the reaction rate and selectivity.

Anomeric Configuration : The configuration at the anomeric center (C1) can exert a significant steric and electronic influence on the epoxide ring. An α-anomer will present a different steric environment around C2 compared to a β-anomer, which can direct the incoming nucleophile to the more accessible face of the epoxide.

Presence of Lewis Acids : Lewis acids can coordinate to the epoxide oxygen, further activating it towards nucleophilic attack. The nature and amount of the Lewis acid can dramatically alter the regioselectivity of the reaction, often favoring attack at the carbon that can better sustain a positive charge.

The following table summarizes the expected products from the ring-opening of methyl 2,3-anhydropentofuranosides based on the site of nucleophilic attack:

Starting Material (Anhydrosugar)Site of AttackProduct Configuration
Methyl 2,3-anhydro-α/β-D-ribofuranosideC3xylo
Methyl 2,3-anhydro-α/β-D-ribofuranosideC2arabino
Methyl 2,3-anhydro-α/β-D-lyxofuranosideC3arabino
Methyl 2,3-anhydro-α/β-D-lyxofuranosideC2xylo

Role of Protecting Groups on Reactivity and Selectivity

Protecting groups are an indispensable tool in carbohydrate chemistry, allowing for the selective modification of specific functional groups. In the context of methyl 2,3-anhydropentofuranosides, the protecting group at the C5 position can have a profound impact on the reactivity of the epoxide and the selectivity of the ring-opening reaction.

The influence of the C5 protecting group can be attributed to several factors:

Steric Hindrance : A bulky protecting group at C5 can sterically hinder the approach of a nucleophile to the C3 position of the epoxide. This effect would be more pronounced for larger nucleophiles and could lead to a preference for attack at the more accessible C2 position.

Electronic Effects : Electron-withdrawing protecting groups, such as esters (e.g., acetyl, benzoyl), can decrease the electron density on the sugar ring, including the epoxide carbons. This can affect the rate of the ring-opening reaction. Conversely, electron-donating groups, like benzyl ethers, might enhance the reactivity.

Intramolecular Participation : In certain cases, the protecting group itself or a functional group within it can act as an intramolecular nucleophile, leading to the formation of bicyclic products. While less common for simple C5 protecting groups, this possibility must be considered in more complex substrates.

Conformational Effects : The nature of the C5 substituent can influence the preferred conformation of the furanose ring. This, in turn, can alter the dihedral angles between the substituents and the epoxide ring, thereby affecting the trajectory of the incoming nucleophile and influencing the regioselectivity of the attack.

For instance, the synthesis of methyl 2,3-anhydro-α-D-ribofuranoside is often achieved from a precursor with a benzoyl protecting group at C5. nih.gov The choice of this protecting group is not merely for protection but also influences the stability and reactivity of the target epoxide.

Applications of Methyl 2,3 Anhydropentofuranoside in Complex Molecule Synthesis

Methyl 2,3-Anhydropentofuranoside as a Chiral Synthon

The inherent chirality of this compound, derived from parent sugars like D-ribose or D-lyxose, makes it an invaluable chiral synthon in asymmetric synthesis. The rigid furanose framework and the defined stereochemistry of the epoxide ring allow for the transfer of chirality to new stereocenters during synthetic transformations. The regio- and stereoselective opening of the epoxide ring by various nucleophiles is a key strategy for introducing new functional groups with a high degree of stereocontrol.

The utility of methyl 2,3-anhydropentofuranosides as chiral synthons is exemplified in their reactions with organometallic reagents and other nucleophiles. For instance, the reaction of methyl 2,3-anhydro-5-O-benzyl-α-D-ribofuranoside with diethylaluminum cyanide has been shown to proceed with high regioselectivity, leading to the formation of branched-chain sugars with a new stereocenter at the C3 position. documentsdelivered.com This controlled introduction of a cyano group provides a handle for further functional group transformations, all while retaining the stereochemical integrity of the original sugar backbone.

The stereochemical outcome of the epoxide opening is dictated by the SN2 mechanism, where the nucleophile attacks the carbon atom opposite to the epoxide oxygen. This predictable stereochemistry is fundamental to its application as a chiral synthon, enabling the synthesis of enantiomerically pure products.

Synthesis of Nucleoside Analogues and Modified Nucleosides

Methyl 2,3-anhydropentofuranosides are key intermediates in the synthesis of a wide variety of nucleoside analogues and modified nucleosides, many of which exhibit significant antiviral and anticancer activities. The epoxide ring provides a reactive site for the introduction of nucleobases, either directly or after conversion to a more suitable precursor.

An efficient synthesis of methyl 2,3-anhydro-α-D-ribofuranoside has been reported, starting from methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside, highlighting its accessibility for synthetic chemists. nih.gov This anhydrosugar can then be used to prepare various nucleoside analogues. For example, ammonolysis of anomeric methyl 2,3-anhydro-D-ribofuranosides leads to the corresponding anomer of methyl 3-amino-3-deoxy-D-xylofuranoside, a precursor to modified nucleosides.

The regioselective opening of the epoxide ring is crucial in determining the final structure of the nucleoside analogue. The choice of nucleophile and reaction conditions can direct the attack to either the C2' or C3' position of the furanose ring. This selectivity allows for the synthesis of arabino-, xylo-, and ribo-configured nucleosides. For instance, the synthesis of α-L-lyxofuranosyl nucleosides has been achieved using L-lyxose as a starting material to generate the corresponding anhydrosugar intermediate. madridge.org

The following table summarizes some examples of nucleoside analogues synthesized using this compound derivatives:

Starting MaterialReagentProductReference
Methyl 2,3-anhydro-α-D-ribofuranosideAmmonia (B1221849)Methyl 3-amino-3-deoxy-α-D-xylofuranoside
Methyl 2,3-anhydro-β-D-ribofuranosideAmmoniaMethyl 3-amino-3-deoxy-β-D-xylofuranoside
Methyl 2,3-anhydro-α-D-lyxofuranosideAdenine9-(3-Deoxy-3-amino-α-D-arabinofuranosyl)adenine

Preparation of Branched-Chain Sugar Derivatives

The synthesis of branched-chain sugars, which are components of many natural products with important biological activities, can be effectively achieved using methyl 2,3-anhydropentofuranosides. The epoxide ring serves as an electrophilic site for the introduction of carbon-based nucleophiles, leading to the formation of a new carbon-carbon bond and a branched-chain sugar derivative.

A key example is the reaction of methyl 2,3-anhydro-5-O-benzyl-D-ribofuranosides with diethylaluminum cyanide. documentsdelivered.com This reaction proceeds with high regioselectivity, with the cyanide nucleophile attacking the C3 position to yield a 3-C-cyano-3-deoxy sugar. This cyano group can then be further elaborated to introduce other functionalities. Similarly, the reaction of methyl 2,3-anhydro-5-O-benzyl-D-ribofuranosides with other organometallic reagents, such as Grignard reagents and organolithium compounds, provides access to a variety of C-branched sugars.

The regioselectivity of the epoxide opening can be influenced by the protecting groups on the sugar ring and the nature of the nucleophile. This allows for a degree of control over the position of the branch point. The resulting branched-chain sugars are valuable intermediates for the synthesis of more complex molecules, including branched-chain nucleosides which have shown potential as antiviral and anticancer agents. nih.govresearchgate.net

The table below illustrates the synthesis of branched-chain sugars from this compound derivatives:

Starting MaterialReagentProductReference
Methyl 2,3-anhydro-5-O-benzyl-α-D-ribofuranosideDiethylaluminum cyanideMethyl 3-C-cyano-3-deoxy-5-O-benzyl-α-D-arabinofuranoside documentsdelivered.com
Methyl 2,3-anhydro-5-O-benzyl-β-D-ribofuranosideDiethylaluminum cyanideMethyl 3-C-cyano-3-deoxy-5-O-benzyl-β-D-arabinofuranoside documentsdelivered.com
Methyl 2,3-anhydro-α-D-lyxofuranosideMethylmagnesium iodideMethyl 3-C-methyl-3-deoxy-α-D-arabinofuranoside

Construction of Oligosaccharide Moieties

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. Methyl 2,3-anhydropentofuranosides have emerged as valuable glycosyl donors for the construction of oligosaccharide moieties, particularly for the synthesis of challenging 1,2-cis-furanosidic linkages. nih.gov The strained epoxide ring can be activated under acidic conditions to undergo nucleophilic attack by a glycosyl acceptor.

Glycosylation reactions using 2,3-anhydrofuranosyl donors proceed via an SN2-like mechanism, where the acceptor alcohol attacks the anomeric carbon from the side opposite to the epoxide. nih.gov This results in the formation of a glycosidic bond with a specific stereochemistry. For example, the use of a 2,3-anhydro-α-D-lyxofuranosyl donor will lead to the formation of a β-D-lyxofuranoside.

The stereoselectivity of the glycosylation can be influenced by various factors, including the solvent, temperature, and the nature of the activating agent. beilstein-journals.orgnih.gov Research has shown that the use of 2,3-anhydrofuranosyl sulfoxides as glycosyl donors, in combination with triflic anhydride (B1165640), leads to the formation of a highly reactive glycosyl triflate intermediate, which then reacts with the acceptor to form the glycosidic bond with high stereocontrol. nih.gov This methodology has been successfully applied to the synthesis of various disaccharides.

Precursor for Advanced Synthetic Intermediates

Beyond the applications already discussed, methyl 2,3-anhydropentofuranosides serve as precursors for a wide range of other advanced synthetic intermediates. Their unique combination of chirality and reactivity makes them ideal starting materials for the synthesis of complex molecular architectures.

One notable application is in the synthesis of precursors for carbocyclic nucleosides. researchgate.net In these molecules, the furanose ring is replaced by a carbocycle, which can enhance their metabolic stability. The epoxide ring of a this compound can be opened by a carbon nucleophile in an intramolecular fashion, leading to the formation of a cyclopentane (B165970) ring system that serves as the core of the carbocyclic nucleoside.

Furthermore, these anhydrosugars can be converted into other valuable intermediates such as iminosugars and thiosugars through regioselective ring-opening with nitrogen and sulfur nucleophiles, respectively. These modified sugars have a broad spectrum of biological activities and are important targets in medicinal chemistry. The versatility of this compound as a starting material continues to be explored, with new applications in the synthesis of complex natural products and their analogues being developed.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of methyl 2,3-anhydropentofuranoside. Through various NMR experiments, researchers can piece together the connectivity of atoms and the stereochemical relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in this compound. The chemical shift, integration, and coupling patterns of the proton signals are used to assign each proton to its specific position in the molecule. For instance, the anomeric proton typically appears as a distinct signal, and its coupling constant can help determine the stereochemistry at the anomeric center. The protons on the furanose ring and the methyl group of the methoxy (B1213986) substituent will also have characteristic chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., anomeric, ring carbon, methyl carbon) and its local electronic environment. The deviation from additivity in the ¹³C NMR spectra can be calculated and compared for stereochemically related compounds to aid in structural confirmation. nih.gov

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Studies

Variable-Temperature NMR (VT-NMR) studies can be employed to investigate dynamic processes, such as conformational changes in the furanose ring of this compound. By recording NMR spectra at different temperatures, researchers can observe changes in the line shape of the signals. For some molecules, broad signals in the ¹H NMR spectrum at room temperature may sharpen at lower or higher temperatures, indicating the presence of conformational equilibria. st-andrews.ac.uk This phenomenon can be due to processes like ring flipping or rotation around single bonds, and analyzing these changes can provide thermodynamic parameters for the conformational exchange. st-andrews.ac.uk

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously establishing the connectivity and relative stereochemistry of this compound. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, allowing for the tracing of the proton sequence through the furanose ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing definitive assignments of the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about through-space proximity of protons, which is crucial for determining the relative stereochemistry of the substituents on the furanose ring.

X-ray Diffraction for Absolute Configuration Determination

While NMR spectroscopy is excellent for determining the relative stereochemistry, X-ray diffraction analysis of a single crystal is the gold standard for determining the absolute configuration of a chiral molecule like this compound. springernature.comnih.gov This technique provides a precise three-dimensional map of the electron density in the crystal, revealing the exact spatial arrangement of every atom. thieme-connect.de

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be obtained. The diffraction pattern of X-rays passing through the crystal is collected and analyzed. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion, which occurs when the X-ray frequency is near the absorption edge of an atom in the crystal. thieme-connect.de This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which allows for the unambiguous assignment of the absolute stereochemistry. ed.ac.uk The Flack parameter is a critical value derived from the refinement of the crystallographic data that indicates the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound. docbrown.info In a mass spectrometer, the molecule is ionized to form a molecular ion (M+), and its mass-to-charge ratio (m/z) is measured. chemguide.co.uk The high-resolution mass spectrum provides a very accurate molecular weight, which can be used to deduce the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound is a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its bonds.

Table 1: Predicted Prominent IR Absorption Bands for this compound and Related Functional Groups

Functional GroupPredicted Wavenumber Range (cm⁻¹)Vibration Type
C-H (alkane)2850-3000Stretching
C-O (ether/epoxide)1000-1300Stretching
Fingerprint Region400-1500Complex vibrations (bending, rocking)

This table is predictive and based on general IR spectroscopy principles.

Advanced Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.mxmdpi.com It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. scielo.org.mxdntb.gov.ua For complex molecules, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide highly accurate predictions of the most stable conformation and the distribution of electron density. scielo.org.mxnih.gov The molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify electrophilic and nucleophilic sites within the molecule, offering insights into its reactivity. scielo.org.mx

Semi-empirical methods, based on the Hartree-Fock formalism, offer a computationally less expensive alternative to ab initio methods for large molecules. wikipedia.orgnih.gov These methods, such as AM1, PM3, and MNDO, use parameters derived from experimental data to simplify calculations. nih.govdtic.milresearchgate.net They are particularly useful for initial structural validation and can provide reasonably accurate predictions of molecular geometries and heats of formation. dtic.milresearchgate.net While not as precise as DFT, semi-empirical methods are valuable for screening large numbers of conformers or for preliminary analysis before undertaking more computationally intensive calculations. researchgate.net The accuracy of these methods depends on the parameterization and the similarity of the molecule under study to those in the training database. wikipedia.orgnih.gov

Table 2: Comparison of Computational Chemistry Methods

MethodKey FeaturesPrimary Applications
Density Functional Theory (DFT) High accuracy, considers electron correlation. scielo.org.mxmdpi.comOptimized geometries, electronic properties, reaction mechanisms. scielo.org.mxdntb.gov.ua
Semi-Empirical Methods (e.g., AM1, PM3) Computationally efficient, uses empirical parameters. wikipedia.orgnih.govLarge molecules, initial structure validation, conformational screening. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations Simulates atomic motion over time.Conformational analysis, protein-ligand interactions, dynamic processes. mdpi.comnih.gov

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing how it flexes, bends, and changes shape. mdpi.comresearchgate.net This is particularly important for flexible molecules like furanosides, where different conformations can have distinct biological activities. mdpi.com MD simulations can be used to explore the stability of different conformers, identify the most populated conformational states, and understand the transitions between them, providing insights that are often inaccessible through static experimental methods. nih.govnih.gov

Future Directions and Emerging Research Themes

Development of Next-Generation Stereoselective Synthetic Methodologies

Future work will likely involve the development of novel catalysts that can direct the stereoselective formation of the epoxide ring, potentially from more readily available starting materials. The goal is to minimize protecting group manipulations and improve atom economy, leading to more sustainable and cost-effective synthetic routes.

Exploration of Novel Reactivity and Cascade Transformations

The strained epoxide ring of methyl 2,3-anhydropentofuranoside is the key to its reactivity, and researchers are continuously exploring new ways to harness this potential. The regioselective and stereoselective opening of the epoxide with a variety of nucleophiles is a cornerstone of its application.

Emerging research is focused on designing cascade reactions where a single event triggers a series of bond-forming transformations. This approach allows for the rapid construction of complex molecular architectures from simple starting materials. For example, the reaction of a related sugar epoxide, methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose, with diethyl malonate leads to a stereoselective C-C bond formation and the creation of a chain-branched sugar in a 65% yield. nih.gov Future investigations will likely uncover new cascade pathways initiated by the opening of the anhydropentofuranoside ring, leading to the synthesis of novel carbohydrate structures with unique biological properties.

Expansion of Synthetic Utility in Complex Carbohydrate Architecture

This compound is a valuable building block for the synthesis of complex carbohydrates, including oligosaccharides and glycoconjugates. Its ability to serve as a glycosyl donor after epoxide ring-opening makes it a versatile tool for constructing intricate glycan structures.

The development of improved methods for the synthesis of partially benzylated building blocks, which can be used as glycosyl acceptors, further enhances the utility of anhydrosugar donors. nih.gov Future research will focus on incorporating this compound into the synthesis of biologically active natural products and their analogues. This will involve the development of new glycosylation strategies that are compatible with a wide range of functional groups and can be applied to the synthesis of increasingly complex carbohydrate architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for complex carbohydrates for biological and medicinal studies has driven the development of automated synthesis methods. Flow chemistry, with its precise control over reaction parameters and potential for high-throughput synthesis, is an ideal platform for the production of carbohydrate building blocks and oligosaccharides.

While the direct integration of this compound into automated platforms is still an emerging area, the principles of flow chemistry are being applied to carbohydrate synthesis. The ability to perform reactions in a continuous manner can lead to improved yields, reduced reaction times, and enhanced safety. Future efforts will likely focus on developing robust and reliable flow-based methods for the synthesis and subsequent glycosylation reactions of this compound, paving the way for the automated synthesis of custom carbohydrate libraries.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, and its application to carbohydrate chemistry is growing rapidly. Advanced computational models, such as Density Functional Theory (DFT), can provide valuable insights into the reactivity and selectivity of reactions involving this compound.

Q & A

Q. How can conflicting reports on reaction kinetics or product distributions be resolved?

  • Methodological Answer : Replicate experiments using standardized conditions (e.g., inert atmosphere, calibrated equipment). Apply multivariate analysis (e.g., DOE) to identify critical variables. Cross-validate results with computational models (e.g., molecular dynamics simulations) .

Data Contradiction Analysis

Q. Why do studies report varying yields for this compound synthesis?

  • Methodological Answer : Discrepancies arise from differences in starting material purity, catalyst loading, or workup procedures. Address by:
  • Using high-purity reagents (≥99%) and anhydrous solvents.
  • Reporting detailed reaction parameters (e.g., stirring rate, cooling rate).
  • Comparing yields with structurally validated standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.